

3,4-Ethylenedioxy U-51754 hydrochloride molecular formula

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Compound of Interest

3,4-Ethylenedioxy U-51754
hydrochloride

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Technical Guide: 3,4-Ethylenedioxy U-51754 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Ethylenedioxy U-51754 hydrochloride**, a synthetic opioid compound. The information presented herein is intended for research and forensic applications.

Core Compound Information

Molecular Formula: C19H29ClN2O3[1][2]

3,4-Ethylenedioxy U-51754 hydrochloride is an analytical reference standard structurally related to known opioids.[3] It is a derivative of U-51754, which belongs to the acetamide class of synthetic opioids.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for **3,4-Ethylenedioxy U-51754 hydrochloride**.



Property	Value	Source(s)
Molecular Formula	C19H29CIN2O3	[1][2]
Molecular Weight	368.90 g/mol	[1][2]
Purity	≥97%	[3]
Formal Name	trans-2-(2,3-dihydrobenzo[b][1] [5]dioxin-6-yl)-N-(2- (dimethylamino)cyclohexyl)-N- methylacetamide, monohydrochloride	[3]
CAS Number	2748623-92-7	[3]
Solubility	DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 1 mg/ml	[3]

Experimental Protocols Representative Synthesis Protocol

A specific, detailed synthesis protocol for **3,4-Ethylenedioxy U-51754 hydrochloride** is not publicly available. However, based on the synthesis of its structural analogs, a representative multi-step synthesis can be proposed. This involves the preparation of two key intermediates, trans-N,N'-dimethylcyclohexane-1,2-diamine and 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid, followed by their coupling.

Step 1: Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine

This intermediate can be synthesized from cyclohexene oxide. The process involves the reaction of cyclohexene oxide with aqueous methylamine to form trans-2- (methylamino)cyclohexanol. This is followed by a Mitsunobu reaction and subsequent ring-opening of the resulting aziridine with a methylamine aqueous solution to yield trans-N,N'-dimethylcyclohexane-1,2-diamine.

Step 2: Synthesis of 2-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)acetic acid



This intermediate can be prepared from 2,3-dihydroxybenzoic acid. The synthesis involves the esterification of the benzoic acid, followed by etherification with 1,2-dibromoethane in the presence of a base like potassium carbonate to form the dihydrobenzodioxine ring. The resulting ester is then hydrolyzed to the desired carboxylic acid.

Step 3: Amide Coupling to form 3,4-Ethylenedioxy U-51754

The final step involves the coupling of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid with trans-N,N'-dimethylcyclohexane-1,2-diamine. This is a standard amide bond formation reaction that can be achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Step 4: Hydrochloride Salt Formation

The free base of 3,4-Ethylenedioxy U-51754 is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a miscible solvent is added. The resulting precipitate of **3,4-Ethylenedioxy U-51754 hydrochloride** is then collected by filtration and dried.

[35S]GTPyS Binding Assay for Opioid Receptor Activation

This assay measures the functional activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.

Materials:

- Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)
- [35S]GTPyS (PerkinElmer)
- GDP (Guanosine diphosphate)
- GTPyS (unlabeled)



- Test compound (3,4-Ethylenedioxy U-51754 hydrochloride)
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4
- GF/B glass fiber filters
- Scintillation cocktail
- Liquid scintillation counter

Procedure:

- Thaw the cell membranes on ice.
- Prepare the assay buffer and solutions of GDP, unlabeled GTPyS, and the test compound at various concentrations.
- In a 96-well plate, add the following to each well in order:
 - Assay buffer
 - Cell membranes (typically 5-20 μg of protein per well)
 - GDP solution (final concentration typically 10-30 μM)
 - Varying concentrations of the test compound (3,4-Ethylenedioxy U-51754 hydrochloride) or a reference agonist. For determining non-specific binding, add a high concentration of unlabeled GTPγS (final concentration ~10 µM). For basal binding, add vehicle.
- Pre-incubate the plate at 30°C for 10-15 minutes.
- Initiate the binding reaction by adding [³⁵S]GTPγS to each well (final concentration typically 0.05-0.1 nM).
- Incubate the plate at 30°C for 60 minutes with gentle agitation.



- Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold assay buffer.
- Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
- Quantify the radioactivity bound to the filters using a liquid scintillation counter.
- Analyze the data by subtracting the non-specific binding from all other readings. The agonist-stimulated binding is then calculated as the percentage increase over basal binding. Plot the concentration-response curves to determine EC₅₀ and E_{max} values.

LC-HRMS Analysis of Metabolism

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for identifying and quantifying metabolites of a compound in biological matrices.

Sample Preparation (from in vitro incubation):

- Perform an in vitro incubation of 3,4-Ethylenedioxy U-51754 hydrochloride with human liver microsomes or S9 fractions in the presence of NADPH.
- Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
- Centrifuge the mixture to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-HRMS analysis.

Instrumentation and Conditions:

 Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.



- Column: A reversed-phase column (e.g., C18) suitable for separating opioids and their metabolites.
- Mobile Phase: A gradient of two solvents, typically water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol with formic acid.
- Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of accurate mass measurements.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.
- Data Acquisition: Acquire data in both full scan mode (to detect all ions) and data-dependent MS/MS mode (to obtain fragmentation patterns for structural elucidation).

Data Analysis:

- Process the raw data using specialized software.
- Identify potential metabolites by searching for predicted biotransformations of the parent compound (e.g., N-demethylation, hydroxylation, and glucuronidation) based on accurate mass measurements.
- Confirm the identity of the metabolites by analyzing their fragmentation patterns from the MS/MS spectra and comparing them to the fragmentation of the parent compound.

Visualizations



Preparation Prepare Assay Buffer and Reagents Thaw Cell Membranes Prepare Test Compound Dilutions Assay Incubation Add Membranes, GDP, and Test Compound to Plate Pre-incubate at 30°C Add [35S]GTPyS to Initiate Reaction Incubate at 30°C for 60 min Detection and Analysis Terminate Reaction by Filtration Wash Filters Quantify Radioactivity Data Analysis (EC₅₀, E_{max})

Experimental Workflow for [35S]GTPyS Binding Assay

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Caption: Workflow of the [35S]GTPyS binding assay.



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